molecular formula C17H34O2 B1205043 5,9,13-Trimethyltetradecanoic acid CAS No. 22008-57-7

5,9,13-Trimethyltetradecanoic acid

Cat. No.: B1205043
CAS No.: 22008-57-7
M. Wt: 270.5 g/mol
InChI Key: AMCIEXNSDXERAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,13-Trimethyltetradecanoic acid typically involves the alkylation of tetradecanoic acid with appropriate methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the carboxylic acid group, followed by the addition of methyl iodide or methyl bromide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve regioselective methylation. The process conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,9,13-Trimethyltetradecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

5,9,13-Trimethyltetradecanoic acid is involved in several biochemical pathways and has been identified as a significant metabolite in various biological systems.

  • Metabolic Pathways : This compound is produced during the aerobic degradation of phytol by specific bacterial communities. It serves as an intermediate that can be further metabolized through β-oxidation pathways . The presence of this fatty acid indicates the metabolic versatility of certain bacteria in degrading complex organic compounds.
  • Role in Marine Biochemistry : Research has shown that this compound is a component of marine sponges and plays a role in their lipid composition. This suggests potential ecological functions related to the survival and adaptation of these organisms in marine environments .

Biodegradation Studies

The biodegradation of this compound has been extensively studied to understand its environmental impact and the mechanisms employed by microbial communities to break down such compounds.

  • Microbial Degradation : A study highlighted that this fatty acid can be aerobically metabolized by specific bacterial strains isolated from marine sediments. The degradation process was quantified, revealing significant percentages of biodegradation under controlled conditions .
  • Environmental Implications : Understanding how this compound is degraded can provide insights into the ecological roles of microbial communities and their potential applications in bioremediation strategies for contaminated environments.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of various chemical compounds.

  • Synthesis of Esters : This fatty acid can be used to prepare esters through reactions with alcohols. Such esters may exhibit unique properties that can be exploited in pharmaceuticals or as surfactants . The synthesis often involves reduction reactions followed by esterification processes.
  • Precursor for Novel Compounds : The compound has been utilized as a precursor in synthesizing novel triazole derivatives that exhibit diverse biological activities. These derivatives have shown promise in medicinal chemistry for their antimicrobial and anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the applications and significance of this compound:

Study FocusKey Findings
BiodegradationDemonstrated effective microbial degradation pathways for this compound under aerobic conditions with significant percentages of degradation observed over time .
Marine BiologyIdentified as a key component in marine sponge lipid profiles, suggesting ecological roles in marine ecosystems .
Synthetic ApplicationsUsed as a precursor for synthesizing bioactive compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5,9,13-Trimethyltetradecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9,13-Trimethyltetradecanoic acid is unique due to its specific branching pattern, which influences its physical and chemical properties, such as melting point, solubility, and reactivity. This distinct structure makes it valuable for studying the effects of branching on fatty acid behavior and for developing specialized applications in various fields .

Biological Activity

5,9,13-Trimethyltetradecanoic acid (C17H34O2) is a branched-chain fatty acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is primarily derived from natural sources, including marine organisms and specific bacterial metabolism. The following sections detail its biological activities, including antimicrobial, antitumor, and metabolic pathways.

Chemical Structure and Properties

This compound is characterized by three methyl branches on a tetradecanoic backbone. Its structure can be represented as follows:

C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_2

This unique branching contributes to its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies have demonstrated that this fatty acid can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It has also shown effectiveness against fungi like Candida albicans, making it a candidate for further exploration in antifungal therapies .

Antitumor Activity

The compound has been investigated for its potential antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Notably:

  • Cell Lines Tested : Research involving human cancer cell lines such as U2OS (osteosarcoma) and HT29 (colon adenocarcinoma) revealed IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The proposed mechanism includes the disruption of mitochondrial function and induction of oxidative stress within cancer cells .

Biodegradation

This compound is produced during the aerobic degradation of specific ketones by bacterial communities. The metabolic pathways include:

  • Pathway I : Oxidation of 6,10,14-trimethylpentadecan-2-one leads to the formation of this fatty acid through a series of enzymatic reactions involving hydrolysis and β-oxidation .
MetaboliteCodeAmount (‰) Detected
This compound6Trace in aerobic conditions
Other metabolitesVariousVaries based on incubation conditions

This table summarizes the metabolites detected during biodegradation experiments.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of various fatty acids, this compound was isolated from marine sponge extracts. The study reported a significant reduction in bacterial load when treated with this compound compared to controls .

Case Study 2: Antitumor Activity

A laboratory investigation assessed the antitumor effects of this compound on neuroblastoma cells. The results indicated a dose-dependent reduction in cell viability with a notable increase in apoptotic markers observed at higher concentrations .

Properties

IUPAC Name

5,9,13-trimethyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h14-16H,5-13H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCIEXNSDXERAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944614
Record name 5,9,13-Trimethyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22008-57-7
Record name 5,9,13-Trimethyltetradecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9,13-Trimethyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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